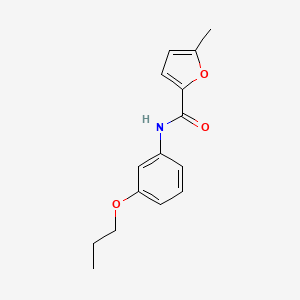
5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural feature that imparts unique properties to these compounds .
Métodos De Preparación
The synthesis of 5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 3-propoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding dihydrofuran derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides, while reduction results in dihydrofuran derivatives .
Aplicaciones Científicas De Investigación
5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its potential pharmacological activities, it is explored as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparación Con Compuestos Similares
5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
5-methyl-N-(3-hydroxyphenyl)furan-2-carboxamide: This compound has a hydroxyl group instead of a propoxy group, which may affect its solubility and reactivity.
5-methyl-N-(3-fluorophenyl)furan-2-carboxamide: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
5-methyl-N-(3-chlorophenyl)furan-2-carboxamide: Chlorine substitution can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
5-methyl-N-(3-propoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-9-18-13-6-4-5-12(10-13)16-15(17)14-8-7-11(2)19-14/h4-8,10H,3,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFNONBPABBCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
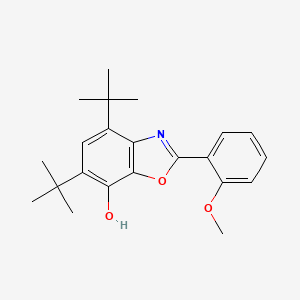
![tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5040863.png)
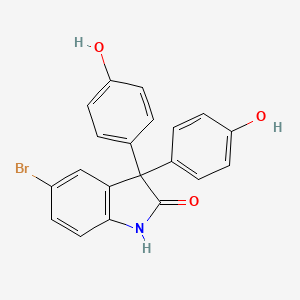
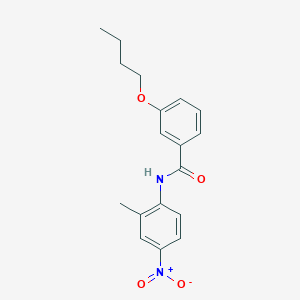
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B5040891.png)
![N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B5040894.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol](/img/structure/B5040897.png)
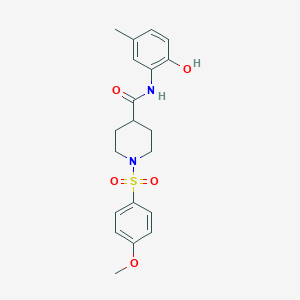
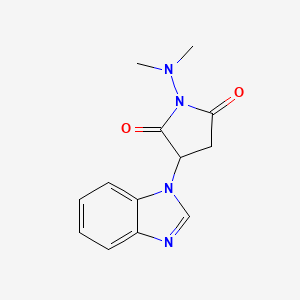
![1-Methoxy-4-[6-(4-methoxyphenoxy)hexoxy]benzene](/img/structure/B5040946.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B5040947.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-quinolinecarboxamide](/img/structure/B5040953.png)
![butyl [5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5040968.png)
![methyl 3-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]-4-methylbenzoate](/img/structure/B5040973.png)
